3-(1H-1,2,3-triazol-1-yl)aniline

Coordination Chemistry Medicinal Chemistry Ligand Design

Researchers requiring precise meta-substitution geometry in triazole-aniline scaffolds face supply inconsistency with regioisomeric impurities. 3-(1H-1,2,3-triazol-1-yl)aniline (CAS 16279-73-5) solves this with ≥95% purity and batch-specific NMR/HPLC/GC certification. • Defined 120° angular separation between aniline and triazole moieties for structure-based drug design. • Metal-free synthesis pathway available, eliminating copper contamination in ligand-binding assays. • Consistent supply from multiple verified sources, with GHS-compliant handling protocols.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 16279-73-5
Cat. No. B2409232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-triazol-1-yl)aniline
CAS16279-73-5
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CN=N2)N
InChIInChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,9H2
InChIKeyJEGAFPBDMIPBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,3-Triazol-1-yl)aniline – Scaffold Procurement & Differentiation


3-(1H-1,2,3-triazol-1-yl)aniline (CAS 16279-73-5) is an aromatic heterocyclic amine with the molecular formula C₈H₈N₄ and a monoisotopic mass of 160.07489 Da, consisting of an aniline core substituted at the meta position with a 1H-1,2,3-triazole ring . The compound functions primarily as a versatile building block and small molecule scaffold in medicinal chemistry, agrochemical development, and coordination chemistry applications . Notably, while this compound is associated with 72 patents, its direct primary literature presence is exceptionally sparse (literature count: 0), indicating its role as an enabling intermediate rather than an extensively studied endpoint molecule [1]. This evidence guide addresses the specific quantitative and structural differentiation of the 3-(1H-1,2,3-triazol-1-yl)aniline scaffold relative to its regioisomeric analogs and alternative triazole-aniline derivatives for informed scientific procurement.

Scaffold Role Enabling intermediate for metal-free ligand design and coordination chemistry studies
Geometry Defined meta-substitution pattern provides distinct amino-to-triazole vector for molecular recognition
Procurement Established patent precedent with batch-traceable QC from multiple commercial sources

Substitution Risks with 3-(1H-1,2,3-Triazol-1-yl)aniline Regioisomers


Within the triazole-aniline scaffold class, positional isomerism exerts a profound and quantifiable influence on both molecular geometry and functional performance. The meta-substituted 3-(1H-1,2,3-triazol-1-yl)aniline (CAS 16279-73-5) possesses a distinct nitrogen-to-amine spatial orientation—a vector defined by the 1,3-substitution pattern on the aromatic ring—that critically determines its behavior as a ligand, linker, or pharmacophoric building block . Procurement of alternative regioisomers such as the ortho-substituted 2-(1H-1,2,3-triazol-1-yl)aniline (CAS 15213-01-1) or the para-substituted 4-(1H-1,2,3-triazol-1-yl)aniline without explicit validation introduces uncontrolled variation in binding geometry, molecular recognition, and subsequent synthetic yields [1]. The calculated LogP of 0.849 and polar surface area of 56.73 Ų for the meta isomer further differentiate its physicochemical profile, impacting solubility and membrane permeability in ways that cannot be assumed transferable across regioisomers [2]. The following quantitative evidence dimensions substantiate why generic substitution is not a scientifically valid procurement strategy for this specific CAS entity.

Binding geometry mismatch Ortho/para isomers alter the amino-to-triazole orientation, potentially disrupting metal coordination and molecular recognition.
Physicochemical profile not transferable LogP and polar surface area differ across regioisomers; solubility and permeability may shift, affecting ADME or formulation behavior.
Commercial availability varies Regioisomer alternatives lack comparable supplier documentation and batch-level QC, increasing procurement uncertainty.

3-(1H-1,2,3-Triazol-1-yl)aniline – Quantitative Differentiation Evidence


Meta-Substitution: Spatial Geometry vs. Ortho/Para Isomers

The 3-(1H-1,2,3-triazol-1-yl)aniline scaffold exhibits a distinct spatial orientation defined by the 1,3-substitution pattern on the aromatic ring, positioning the aniline amino group at approximately 120° angular separation from the triazole N1-nitrogen vector. In contrast, the ortho-substituted 2-(1H-1,2,3-triazol-1-yl)aniline (CAS 15213-01-1) places the amino group in close proximity to the triazole ring (approximately 60° separation), enabling potential intramolecular hydrogen bonding that is geometrically impossible in the meta isomer. The para-substituted 4-(1H-1,2,3-triazol-1-yl)aniline positions the amino group at 180° opposite the triazole, creating a linear scaffold fundamentally different in molecular recognition capacity . This structural differentiation has been experimentally validated in the context of heteroaryl-1,2,3-triazole ligands for metal coordination, where substitution geometry directly impacts binding affinity and complexation selectivity [1].

Spatial geometry regioisomers
Reported
Meta 120° vs. ortho 60° / para 180° amino-to-triazole angular separation
Regioisomer geometry defines ligand binding and synthetic utility
Validated in heteroaryl-triazole metal coordination ligand studies
Coordination Chemistry Medicinal Chemistry Ligand Design

Metal- & Azide-Free Synthetic Route Advantage

3-(1H-1,2,3-triazol-1-yl)aniline can be synthesized via a microwave-assisted, metal- and azide-free oxidative cyclization of N-tosylhydrazones with anilines, achieving complete reaction in 12 minutes under microwave irradiation without the use of toxic or potentially explosive organoazides [1]. In contrast, conventional 1,4-disubstituted 1,2,3-triazole scaffolds typically require copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using organic azides as starting materials, which introduces both safety hazards (explosion risk) and metal contamination concerns [2]. The azide-free methodology negates the incorporation of thermally sensitive organoazides while enabling convergent construction of unsymmetric heteroaryl donor complexants incorporating the 1,2,3-triazole moiety [1]. This methodological differentiation carries direct implications for downstream applications requiring metal-free conditions or where residual copper contamination would interfere with biological or catalytic assays.

Synthetic route
Reported
Microwave-assisted, metal- and azide-free oxidative cyclization (12 min) vs. conventional CuAAC (1-24 h, requires azides)
Metal-free route supports research requiring azide-safe, copper-free building blocks
Eliminates azide safety hazards and transition metal contamination
Synthetic Methodology Click Chemistry Process Safety

Patent and Commercial Availability vs. Regioisomers

3-(1H-1,2,3-triazol-1-yl)aniline (CAS 16279-73-5) demonstrates a procurement-relevant profile characterized by 72 associated patents with zero direct primary literature citations [1], indicating its established role as a commercial intermediate with documented intellectual property relevance but minimal published academic characterization. Commercial sourcing is available at ≥95% purity from multiple established suppliers including Bidepharm (batch-specific QC certificates: NMR, HPLC, GC) , Fluorochem (pricing: £892.00/100 mg; £1568.00/250 mg) , and CymitQuimica . In contrast, the ortho regioisomer 2-(1H-1,2,3-triazol-1-yl)aniline (CAS 15213-01-1) and the para regioisomer 4-(1H-1,2,3-triazol-1-yl)aniline have demonstrably lower commercial availability with fewer verified supplier listings. The calculated LogP value of 0.849 [2] and molecular weight of 160.18 g/mol for the meta isomer provide additional differentiation points for solubility and formulation considerations.

Patent & supply landscape
Supplier data
72 associated patents; ≥95% purity with batch NMR/HPLC/GC; LogP 0.849; MW 160.18
Established patent precedent and batch QC support procurement consistency
Verified supplier listings; regioisomer alternatives less documented
Patent Analytics Commercial Availability Procurement Strategy

Physicochemical Profile: LogP & PSA Differentiation

The 3-(1H-1,2,3-triazol-1-yl)aniline scaffold possesses a calculated LogP of 0.849 and a polar surface area of 56.73 Ų [1]. These values reflect the specific electronic distribution and molecular shape conferred by the meta-substitution pattern, which influences lipophilicity, aqueous solubility, and membrane permeability characteristics. Systematic studies on aniline derivatives containing 1-substituted 1,2,3-triazole systems have demonstrated that positional isomerism yields measurable differences in experimental lipophilicity parameters, with meta-substituted derivatives exhibiting distinct chromatographic retention behavior relative to ortho- and para-substituted analogs [2]. Furthermore, all evaluated triazole-aniline derivatives in this structural class satisfy Lipinski, Ghose, and Veber drug-likeness rules, but with isomer-specific variation in individual parameter values [2]. This differentiation carries direct implications for medicinal chemistry campaigns where subtle changes in LogP can shift compound ranking in screening cascades.

Physicochemical profile
Class-level
LogP 0.849; polar surface area 56.73 Ų; complies with drug-likeness rules
Specific LogP and PSA support regioisomer-consistent ADME profiling and SAR
Isomer-specific lipophilicity differences documented; class-level inference
Physicochemical Properties ADME Prediction Formulation Development

3-(1H-1,2,3-Triazol-1-yl)aniline – Validated Application Scenarios


Metal-Free Ligand Design with Azide-Safe Precursors

For researchers developing heteroaryl donor complexants or tridentate ligands where residual copper contamination would invalidate metal-binding assays, 3-(1H-1,2,3-triazol-1-yl)aniline offers a procurement advantage as it can be synthesized and validated via metal- and azide-free methodology. The 12-minute microwave-assisted oxidative cyclization protocol using N-tosylhydrazones and anilines [1] eliminates the need for organoazides and copper catalysts that would otherwise require extensive purification and contamination verification. This scenario applies specifically to actinide/lanthanide separation chemistry, where the compound's 1,2,3-triazole moiety functions as a soft-Lewis basic complexant requiring absolute metal-free conditions for accurate speciation studies [1].

Medicinal Chemistry Scaffold Diversification

In medicinal chemistry programs where molecular recognition depends on precise spatial orientation of the aniline amino group relative to the triazole ring, 3-(1H-1,2,3-triazol-1-yl)aniline provides a defined meta-substitution geometry (approximately 120° angular separation) that differs fundamentally from ortho (60°) and para (180°) regioisomers [1]. This geometric distinction is critical for structure-based drug design targeting binding pockets with specific hydrogen-bonding vector requirements. The compound's calculated LogP of 0.849 and compliance with drug-likeness rules [2] support its utility as a starting scaffold for lead optimization, while the 72 associated patents [3] validate its established role in pharmaceutical intellectual property landscapes.

Agrochemical Intermediate with Batch-Traceable Procurement

For industrial agrochemical development programs requiring reproducible intermediate quality and supply chain documentation, 3-(1H-1,2,3-triazol-1-yl)aniline offers procurement at ≥95% purity with batch-specific analytical certification including NMR, HPLC, and GC [1]. The compound's documented role as a key intermediate in herbicide and fungicide development, where the triazole-aniline structure enhances biological activity [2], combined with multiple verified commercial sources [3], establishes a supply chain advantage over less commercially established triazole-aniline regioisomers. The GHS hazard classification (H302, H315, H319, H335) with defined precautionary handling protocols further supports regulatory compliance in industrial research settings.

Application
Selection Property
Validation Focus
Metal-free ligand design studies
Metal- and azide-free synthetic route
Copper contamination verification, azide safety
Medicinal chemistry scaffold diversification
Defined meta-substitution geometry
Binding geometry consistency, drug-likeness profile
Agrochemical intermediate development
Batch-specific analytical certification
Supply chain documentation, hazard classification
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